molecular formula C22H24N4O3 B2720853 N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251693-31-8

N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2720853
CAS No.: 1251693-31-8
M. Wt: 392.459
InChI Key: FWTHXKVIZBXGEX-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative featuring three distinct substituents:

  • 4-position: An amine-linked 3,5-dimethoxyphenyl group, contributing aromaticity and electron-donating methoxy substituents.
  • 7-position: A methyl group, likely influencing steric and electronic properties.

The 1,8-naphthyridine core is a bicyclic system with nitrogen atoms at positions 1 and 8, conferring π-deficient character and enabling diverse reactivity. The synthesis of such compounds often involves C-amination, as exemplified in 1,8-naphthyridine derivatives (e.g., nitration followed by oxidative amination with KMnO₄) .

Properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-14-6-7-18-20(25-15-10-16(28-2)12-17(11-15)29-3)19(13-23-21(18)24-14)22(27)26-8-4-5-9-26/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTHXKVIZBXGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating infectious diseases and cancer. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core with a pyrrolidine carbonyl moiety and a dimethoxyphenyl substituent. Its molecular formula is C22H24N4O3, and it has a molecular weight of 392.45 g/mol. The presence of multiple functional groups contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets, modulating their activity and leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at particular receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Anti-tubercular Properties : Studies have shown that derivatives of naphthyridine compounds demonstrate significant anti-tubercular activity. For instance, one study reported a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis (Mtb) H37Rv for similar naphthyridine derivatives .
    • Broad-spectrum Antibacterial Effects : Other derivatives have shown efficacy against various bacterial strains.
  • Antitumor Activity :
    • Compounds with similar structural features have been evaluated for their anticancer properties, with some demonstrating cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR studies for this compound indicate that modifications in the chemical structure can significantly influence its biological activity:

Structural ModificationEffect on Activity
Substitution on the phenyl ringAlters potency against specific targets
Variation in the carbonyl moietyAffects binding affinity to enzymes
Changes in the naphthyridine coreImpacts overall biological efficacy

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anti-Tubercular Activity :
    • A series of 1,8-naphthyridine derivatives were synthesized and tested for their anti-tubercular properties. One derivative exhibited an MIC value of 6.25 μg/mL against Mtb H37Rv, indicating promising potential for further development .
  • Cytotoxicity Assessment :
    • In vitro assays demonstrated that certain naphthyridine derivatives had minimal cytotoxic effects on normal human cells while effectively targeting cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 1,8-Naphthyridine Derivatives

The table below compares N-(3,5-dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine with structurally related compounds, focusing on substituents, synthesis, and functional implications:

Compound Substituents Synthesis Highlights Key Differences
This compound 3: pyrrolidine-1-carbonyl; 4: 3,5-dimethoxyphenylamine; 7: methyl Likely involves C-amination at 4-position, analogous to nitration/oxidation routes . Unique combination of electron-donating (methoxy) and sterically bulky groups.
3-Nitro-1,8-naphthyridin-4-amine 3: nitro; 4: amine; 7: H Nitration at 3-position, followed by oxidative amination with KMnO₄ (45% yield) . Nitro group is strongly electron-withdrawing, contrasting with pyrrolidine-carbonyl’s mixed effects.
3,6-Dinitro-1,8-naphthyridin-4-amine 3,6: nitro; 4: amine; 7: H Sequential nitration and amination (50% yield) . Increased electron deficiency due to dual nitro groups; lacks methyl at 7-position.
1,8-Naphthyridine sulfones Sulfone groups at variable positions Sulfonation or oxidation of thioether precursors . Sulfones are highly electron-withdrawing, altering reactivity and solubility.
7-Phenyl-1,8-naphthyridin-4-amine (hypothetical) 4: amine; 7: phenyl Hypothetical Suzuki coupling or direct arylation. Phenyl at 7-position increases steric bulk compared to methyl.

Key Findings from Comparative Analysis:

Electronic Effects :

  • The pyrrolidine-1-carbonyl group at the 3-position provides moderate electron-withdrawing effects and hydrogen-bonding capacity, distinct from nitro or sulfone groups, which are stronger electron-withdrawing moieties .
  • The 3,5-dimethoxyphenylamine at the 4-position introduces electron-donating methoxy groups, which may enhance solubility and π-π stacking interactions compared to simpler aryl or alkyl amines.

Pyrrolidine’s five-membered ring offers conformational flexibility, whereas rigid substituents (e.g., nitro groups) may restrict rotational freedom .

Synthetic Accessibility :

  • C-amination at the 4-position is a common strategy across 1,8-naphthyridine derivatives, but yields vary significantly with substituent electronic profiles. For example, nitro-substituted derivatives require harsh oxidative conditions , whereas the pyrrolidine-carbonyl group might enable milder coupling reactions.

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